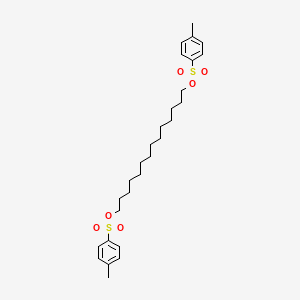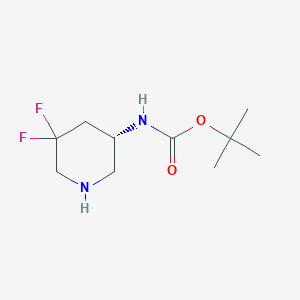
tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate
Übersicht
Beschreibung
The compound “tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate” belongs to the class of organic carbamates . Carbamates are derivatives of carbamic acid, identified by the presence of the -O-CO-NH- linkage . They are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .
Synthesis Analysis
Carbamates are synthesized using various methods. One method involves the preparation of tert-butyl carbamates from the corresponding carboxylic acids . Another method involves the use of natural phosphate as a catalyst . A green synthesis method has also been reported, which involves Cu@Sal-Cs catalyzed C–O and C–N oxidative coupling accelerated by microwave irradiation .Molecular Structure Analysis
The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis
Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with the target enzymes or receptors . Modifications of the Curtius rearrangement have also been explored for the preparation of tert-butyl carbamates .Physical And Chemical Properties Analysis
The physical data of a similar compound, tert-Butyl carbamate, are as follows: melting point 107–109°C; boiling point 196°C; density 0.99 g/cm³; refractive index: 1.428; flash point: 82.4°C . It is soluble in methylene chloride, chloroform, and alcohols; slightly soluble in petroleum ether and water .Wissenschaftliche Forschungsanwendungen
Crystal Structure Studies
Research has highlighted the importance of tert-butyl carbamate derivatives in understanding crystal structures and molecular interactions. For instance, studies on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives have demonstrated the role of tert-butyl carbamates in forming bifurcated hydrogen and halogen bonds involving carbonyl groups, contributing to the understanding of molecular assemblies and interactions (Baillargeon et al., 2017).
Synthetic Chemistry
In synthetic chemistry, tert-butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate and related compounds have been utilized in various synthesis processes. For example, photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has established new cascade pathways for assembling 3-aminochromones, showcasing the compound's versatility in synthetic applications (Wang et al., 2022). Additionally, enantioselective syntheses of tert-butyl carbamate derivatives have been explored for the development of novel protease inhibitors, highlighting its potential in drug discovery and medicinal chemistry (Ghosh et al., 2017).
Material Science
In material science, the study of carbamate derivatives, including tert-butyl carbamates, has provided insights into the formation of three-dimensional architectures through hydrogen bonding and other molecular interactions. This research aids in understanding the properties and potential applications of materials at the molecular level (Das et al., 2016).
Wirkmechanismus
Target of Action
Carbamates, the class of compounds to which it belongs, are known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates, including “tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate”, are known to form hydrogen bonds through their carbamate functionality, which participates in inter- and intramolecular interactions with target enzymes or receptors . This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects.
Biochemical Pathways
For instance, carbamates can bind with neutral amine groups to form a carbamate, a post-translational modification known as carbamylation .
Pharmacokinetics
Carbamates, including “this compound”, are known for their good chemical and proteolytic stabilities, which contribute to their pharmacokinetic properties . They are widely used in medicinal chemistry due to their ability to permeate cell membranes, which enhances their bioavailability .
Result of Action
The carbamate functionality is known to impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This could potentially lead to changes in the structure and function of the target molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, the compound’s stability can be affected by temperature . Moreover, the compound’s action can be influenced by the presence of other substances in the environment, such as other chemicals or biological molecules .
Safety and Hazards
Zukünftige Richtungen
Carbamates have received much attention in recent years due to their application in drug design and discovery . They are integral parts of many drugs and prodrugs approved for the treatment of various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease . Therefore, the future directions of research on carbamates like “tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate” could be focused on their potential applications in drug design and discovery.
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S)-5,5-difluoropiperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-10(11,12)6-13-5-7/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEASWFMIYVAAZ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(CNC1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B3112835.png)
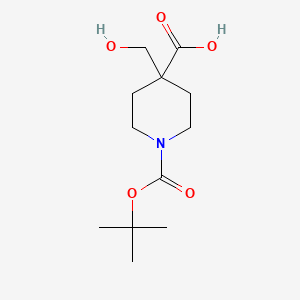
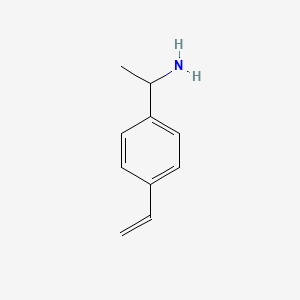
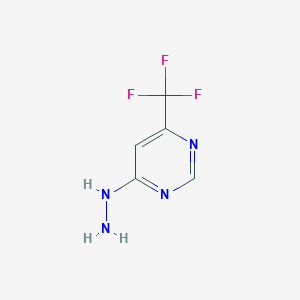
![4-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B3112858.png)
![1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate](/img/structure/B3112877.png)
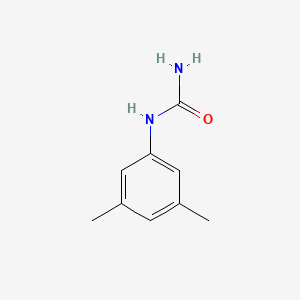
![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/structure/B3112886.png)
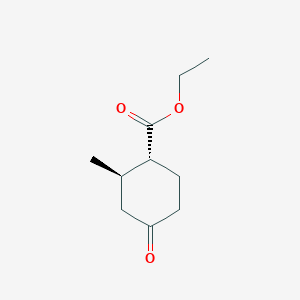

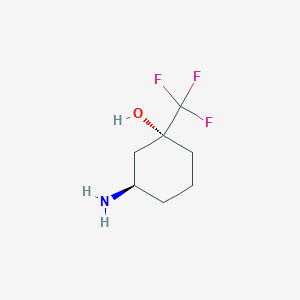
![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3112923.png)
